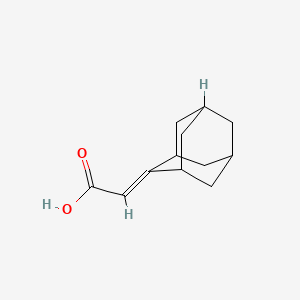

Adamantan-2-ylideneacetic acid

Overview

Description

Adamantan-2-ylideneacetic acid is a chemical compound that is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It is the simplest diamondoid and consists of four connected cyclohexane rings arranged in the “armchair” configuration .

Synthesis Analysis

Adamantan-2-ylideneacetic acid can be synthesized from 2-Adamantanone and Ethyl acetate . Another method involves the autoacylation of 1-Adamantylacetic acid in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The molecular conformation of Adamantan-2-ylideneacetic acid is locked by an intramolecular C−S···N chalcogen bond .

Chemical Reactions Analysis

Adamantan-2-ylideneacetic acid, like other adamantane derivatives, exhibits high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Adamantan-2-ylideneacetic acid”, also known as “2-(2-adamantylidene)acetic acid”. However, detailed information on six to eight unique applications for this specific compound is not readily available in the search results. The available information suggests that adamantane derivatives, in general, have diverse applications in medicinal chemistry, catalyst development, nanomaterials, and more due to their unique structural, biological, and stimulus-responsive properties .

Nanowires and Semiconductor Contact Surfaces

Unsaturated adamantane derivatives like vinyl-disubstituted adamantanes can be used as nanowires to link semiconductor contact surfaces .

Chemiluminescence

Adamantane derivatives have been used in the synthesis of compounds that generate chemiluminescence, which is the emission of light as a result of a chemical reaction .

Mechanism of Action

Future Directions

Adamantan-2-ylideneacetic acid, as an adamantane derivative, has potential applications in the development of novel methods for the preparation of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The use of artificial intelligence in predicting protein–ligand interactions is also a promising future direction .

properties

IUPAC Name |

2-(2-adamantylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWYSPVZLQQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385710 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantan-2-ylideneacetic acid | |

CAS RN |

25220-07-9 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)